2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a cyclopentylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is to start with the pyridine ring, which is then functionalized to introduce the cyclopentylamino group. The pyrrolidine ring is subsequently constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, scalability, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Cyclopentylamino derivatives: Compounds with the cyclopentylamino group attached to different scaffolds.
Uniqueness
2-(6-(Cyclopentylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
2-[6-(cyclopentylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C15H21N3O/c19-11-18-9-3-6-14(18)12-7-8-15(16-10-12)17-13-4-1-2-5-13/h7-8,10-11,13-14H,1-6,9H2,(H,16,17) |
InChI Key |
WQXRSPHZEIDLPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)C3CCCN3C=O |
Origin of Product |
United States |
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